4-(3,3-Dimethylbutanoylamino)-3,5-difluoro-N-(1,3-thiazol-2-yl)benzamide 4-(3,3-Dimethylbutanoylamino)-3,5-difluoro-N-(1,3-thiazol-2-yl)benzamide Lu AA41063 is a potent and selective hA2A receptor antagonist.
Brand Name: Vulcanchem
CAS No.: 851202-49-8
VCID: VC0533714
InChI: InChI=1S/C16H17F2N3O2S/c1-16(2,3)8-12(22)20-13-10(17)6-9(7-11(13)18)14(23)21-15-19-4-5-24-15/h4-7H,8H2,1-3H3,(H,20,22)(H,19,21,23)
SMILES: CC(C)(C)CC(=O)NC1=C(C=C(C=C1F)C(=O)NC2=NC=CS2)F
Molecular Formula: C16H17F2N3O2S
Molecular Weight: 353.4 g/mol

4-(3,3-Dimethylbutanoylamino)-3,5-difluoro-N-(1,3-thiazol-2-yl)benzamide

CAS No.: 851202-49-8

Inhibitors

VCID: VC0533714

Molecular Formula: C16H17F2N3O2S

Molecular Weight: 353.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

4-(3,3-Dimethylbutanoylamino)-3,5-difluoro-N-(1,3-thiazol-2-yl)benzamide - 851202-49-8

CAS No. 851202-49-8
Product Name 4-(3,3-Dimethylbutanoylamino)-3,5-difluoro-N-(1,3-thiazol-2-yl)benzamide
Molecular Formula C16H17F2N3O2S
Molecular Weight 353.4 g/mol
IUPAC Name 4-(3,3-dimethylbutanoylamino)-3,5-difluoro-N-(1,3-thiazol-2-yl)benzamide
Standard InChI InChI=1S/C16H17F2N3O2S/c1-16(2,3)8-12(22)20-13-10(17)6-9(7-11(13)18)14(23)21-15-19-4-5-24-15/h4-7H,8H2,1-3H3,(H,20,22)(H,19,21,23)
Standard InChIKey KEUJAGGJGBWRFC-UHFFFAOYSA-N
SMILES CC(C)(C)CC(=O)NC1=C(C=C(C=C1F)C(=O)NC2=NC=CS2)F
Canonical SMILES CC(C)(C)CC(=O)NC1=C(C=C(C=C1F)C(=O)NC2=NC=CS2)F
Appearance Solid powder
Description Lu AA41063 is a potent and selective hA2A receptor antagonist.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Lu AA41063; Lu AA-41063; Lu AA 41063; Lu-AA41063; LuAA41063;
Reference 1: Mikkelsen GK, Langgård M, Schrøder TJ, Kreilgaard M, Jørgensen EB, Brandt G, Griffon Y, Boffey R, Bang-Andersen B. Synthesis and SAR studies of analogues of 4-(3,3-dimethyl-butyrylamino)-3,5-difluoro-N-thiazol-2-yl-benzamide (Lu AA41063) as adenosine A2A receptor ligands with improved aqueous solubility. Bioorg Med Chem Lett. 2015 Mar 15;25(6):1212-6. doi: 10.1016/j.bmcl.2015.01.062. Epub 2015 Feb 7. PubMed PMID: 25701253.
PubChem Compound 16122818
Last Modified Nov 11 2021
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